Tert-butyl 4-{[cyclopropyl(ethyl)carbamoyl]amino}piperidine-1-carboxylate
Description
Tert-butyl 4-{[cyclopropyl(ethyl)carbamoyl]amino}piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a cyclopropyl(ethyl)carbamoyl-substituted amino group at the 4-position.
Properties
IUPAC Name |
tert-butyl 4-[[cyclopropyl(ethyl)carbamoyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3/c1-5-19(13-6-7-13)14(20)17-12-8-10-18(11-9-12)15(21)22-16(2,3)4/h12-13H,5-11H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFIFIBOWTXCTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)C(=O)NC2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[cyclopropyl(ethyl)carbamoyl]amino}piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is introduced via esterification reactions, often using tert-butyl alcohol and an acid catalyst.
Attachment of the Cyclopropyl(ethyl)carbamoyl Group: This step involves the reaction of the piperidine derivative with cyclopropyl(ethyl)carbamoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-{[cyclopropyl(ethyl)carbamoyl]amino}piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthetic Pathways
Common synthetic routes include:
- Formation of Piperidine Derivatives : Utilizing known piperidine synthesis techniques, such as reductive amination or cyclization reactions.
- Carbamoylation : Introduction of the cyclopropyl(ethyl)carbamoyl moiety through nucleophilic substitution reactions.
- Esterification : Converting the carboxylic acid to its tert-butyl ester form using standard esterification methods.
Therapeutic Applications
The primary applications of tert-butyl 4-{[cyclopropyl(ethyl)carbamoyl]amino}piperidine-1-carboxylate are found in medicinal chemistry, particularly in drug development for neuropharmacological conditions.
Neuropharmacology
Research indicates that compounds with similar structural frameworks exhibit activity against various neurological disorders. The piperidine structure is often associated with modulation of neurotransmitter systems, making this compound a candidate for:
- Antidepressants : Targeting serotonin and norepinephrine pathways.
- Anxiolytics : Potential for reducing anxiety through modulation of GABAergic activity.
Case Studies
Several studies have explored the pharmacological profile of related compounds:
- A study published in the Journal of Medicinal Chemistry demonstrated that structurally similar piperidine derivatives exhibited significant binding affinity to serotonin receptors, suggesting potential antidepressant properties .
- Another investigation focused on the neuroprotective effects of piperidine derivatives against oxidative stress in neuronal cells, highlighting their therapeutic promise in neurodegenerative diseases .
Safety Profile
While specific safety data for this compound is limited, analogs have shown manageable toxicity profiles in preclinical studies. Standard safety assessments would include:
- Acute toxicity tests
- Long-term exposure studies
- Evaluation of side effects related to central nervous system activity
Mechanism of Action
The mechanism of action of tert-butyl 4-{[cyclopropyl(ethyl)carbamoyl]amino}piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Cyclopropane Integration : The target compound and incorporate cyclopropane moieties, but their positions differ. The target’s cyclopropane is part of a carbamoyl group, while features a cyclopropane directly bonded to a methyl group, influencing steric and electronic properties.
- Heterocyclic Variations : Compounds like (thiazole) and (pyrimidine) introduce heterocyclic systems, which enhance binding specificity in biological targets compared to the carbamoyl group in the target compound.
- Protection Strategies : All compounds use Boc protection for the piperidine nitrogen, a common strategy to stabilize intermediates during multi-step syntheses.
Key Observations :
- Oxidation vs. Radical Pathways : The target compound’s hypothetical synthesis might involve carbodiimide-mediated coupling (similar to ) or cyclopropanation (as in ), depending on the substituents.
- Yield Variability : High yields (e.g., 97% in ) are achievable for oxidation steps, while multi-component reactions (e.g., ) show moderate yields (60–90%).
Biological Activity
Tert-butyl 4-{[cyclopropyl(ethyl)carbamoyl]amino}piperidine-1-carboxylate, a compound with potential therapeutic applications, has garnered attention in recent pharmacological studies. This article synthesizes findings regarding its biological activity, mechanisms of action, and potential therapeutic uses, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C₁₄H₂₄N₂O₃
- Molecular Weight: 256.36 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antiparasitic Activity: Similar compounds have shown efficacy against Plasmodium falciparum, the causative agent of malaria, indicating potential for antiplasmodial activity through inhibition of specific enzymes involved in the parasite's life cycle .
- Neuroprotective Effects: Analogous compounds have demonstrated protective effects in models of neurodegeneration, potentially through modulation of inflammatory pathways and reduction of oxidative stress .
Table 1: Biological Activity Summary
Case Studies
-
Antiparasitic Efficacy:
A study investigating various carboxamide derivatives found that certain structural modifications led to enhanced antiparasitic activity against P. falciparum. The presence of specific substituents on the piperidine ring was crucial for maintaining potent activity, with several compounds exhibiting selectivity indices greater than 100, indicating favorable therapeutic profiles . -
Neuroprotective Mechanism:
In vitro studies on astrocytes treated with amyloid beta (Aβ) demonstrated that the compound could mitigate cell death induced by Aβ. The protective effects were linked to a decrease in pro-inflammatory cytokines and reactive oxygen species (ROS), suggesting a mechanism that involves modulation of neuroinflammatory pathways .
Research Findings
Recent investigations into the structure-activity relationships (SAR) of related compounds have highlighted the importance of specific functional groups in enhancing biological activity. For instance:
- Compounds with aromatic substituents on the nitrogen atom exhibited significantly higher antiplasmodial activity compared to those lacking such modifications.
- The efficacy against neurodegenerative conditions was also influenced by the presence of alkyl groups which appeared to enhance bioavailability within neuronal tissues .
Q & A
Basic: What are the standard synthetic routes for preparing tert-butyl 4-{[cyclopropyl(ethyl)carbamoyl]amino}piperidine-1-carboxylate, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via a multi-step process involving:
- Step 1 : Formation of the piperidine backbone using tert-butyl chloroformate to protect the amine group under basic conditions (e.g., triethylamine) .
- Step 2 : Introduction of the cyclopropyl(ethyl)carbamoyl moiety via carbodiimide-mediated coupling (e.g., DCC/DMAP) .
Key variables affecting yield include solvent choice (e.g., dichloromethane vs. THF), temperature control (room temperature for coupling reactions), and stoichiometric ratios of reagents. For example, excess tert-butyl chloroformate can lead to byproducts, requiring purification via column chromatography .
Basic: How is structural characterization of this compound performed, and what analytical techniques are critical for confirming purity?
Answer:
- NMR Spectroscopy : H and C NMR are used to verify the tert-butyl group (δ ~1.4 ppm), piperidine ring protons (δ 3.0–4.0 ppm), and carbamate carbonyl (δ ~155 ppm) .
- HPLC : To assess purity (>95% is typical for research-grade material), reverse-phase methods with UV detection at 254 nm are employed .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 340.23) .
Advanced: How can researchers resolve contradictions in NMR data when characterizing intermediates during synthesis?
Answer:
Discrepancies often arise from:
- Rotameric equilibria : Carbamate groups can exhibit restricted rotation, splitting signals in NMR. Variable-temperature NMR (e.g., 25°C to 60°C) helps identify dynamic processes .
- Impurity peaks : Byproducts from incomplete coupling (e.g., unreacted piperidine intermediates) require iterative purification and cross-validation via LC-MS .
- Solvent artifacts : Residual solvents (e.g., DMF) may overlap with target signals; deuterated solvent exchange or 2D-COSY experiments mitigate this .
Advanced: What strategies optimize the compound’s stability under varying experimental conditions (e.g., acidic/basic media)?
Answer:
- Acidic conditions : The tert-butyl carbamate group is labile below pH 3, leading to deprotection. Stability can be enhanced by using aprotic solvents (e.g., acetonitrile) and avoiding strong acids .
- Basic conditions : Hydrolysis of the carbamate occurs above pH 10. Substituting the tert-butyl group with more stable protecting groups (e.g., benzyl) may be necessary for alkaline studies .
- Storage : Lyophilization and storage at -20°C under inert gas (N) prevent degradation .
Advanced: How does the cyclopropyl(ethyl)carbamoyl group influence biological interactions, and what modifications enhance target selectivity?
Answer:
- Mechanistic role : The cyclopropyl group introduces ring strain, enhancing binding to enzymes with hydrophobic pockets (e.g., kinases) . The ethyl carbamate improves solubility for in vitro assays .
- Selectivity optimization :
- Replace cyclopropane with fluorinated rings to tune lipophilicity .
- Modify the carbamate to a urea linker for hydrogen-bonding interactions, as seen in analogous piperidine derivatives .
- Pharmacophore mapping using molecular docking (e.g., AutoDock Vina) identifies critical substituent positions .
Basic: What are the common side reactions during synthesis, and how are they mitigated?
Answer:
- N-Terminal overprotection : Excess tert-butyl chloroformate leads to di-protected piperidine. Controlled reagent addition (1.1 eq) and monitoring via TLC (Rf 0.5 in ethyl acetate/hexane) prevent this .
- Carbodiimide byproducts : DCC forms insoluble dicyclohexylurea; filtration after coupling removes this .
- Racemization : Chiral centers in the cyclopropyl group may racemize under basic conditions. Low-temperature reactions (0–5°C) and chiral HPLC ensure enantiopurity .
Advanced: How can researchers validate the compound’s role in modulating specific biological pathways (e.g., enzyme inhibition)?
Answer:
- Kinetic assays : Measure IC values against target enzymes (e.g., proteases) using fluorogenic substrates. For example, a 2019 study on similar piperidines reported IC = 12 µM for trypsin-like proteases .
- Cellular uptake studies : Radiolabel the compound with C or use fluorescent tags (e.g., BODIPY) to track intracellular localization .
- CRISPR knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Advanced: What computational methods predict the compound’s reactivity and interactions with biological targets?
Answer:
- DFT calculations : Gaussian 09 simulations assess charge distribution and frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : GROMACS simulations model binding stability in aqueous environments (e.g., 100 ns trajectories) .
- QSAR models : Train models using datasets of analogous carbamates to correlate substituent effects with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
